2-(3-(Methylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid
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Overview
Description
2-(3-(Methylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid is a complex organic compound with a unique structure that includes a pyridazinone ring, a methylcarbamoyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones to form the pyridazinone ring. The methylcarbamoyl group can be introduced through a reaction with methyl isocyanate, and the acetic acid moiety can be added via esterification followed by hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Methylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(3-(Methylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition, protein binding, and other biochemical processes.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which 2-(3-(Methylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways. The exact mechanism can vary depending on the context in which the compound is used, such as in medicinal chemistry or industrial applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazinone derivatives, such as:
- 3-(Methylcarbamoyl)-6-oxo-5,6-dihydropyridazine
- 2-(3-(Carbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid
Uniqueness
What sets 2-(3-(Methylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of the methylcarbamoyl group, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
2-(3-(Methylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a pyridazinone core, which is known for its diverse biological activities. The methylcarbamoyl and acetic acid functional groups enhance its solubility and reactivity, potentially influencing its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of pyridazinone compounds exhibit antimicrobial properties. For instance, studies have shown that certain pyridazinones can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties.
Antioxidant Activity
The compound's structure suggests potential antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. In vitro studies have demonstrated that related compounds can scavenge free radicals effectively, indicating that this compound may also exhibit this activity.
Cytotoxic Activity
Preliminary studies suggest that the compound may have cytotoxic effects on cancer cell lines. For example, compounds with similar structures have shown significant inhibition of cell proliferation in various cancer models. The mechanism may involve apoptosis induction or cell cycle arrest.
Cell Line | IC50 (µM) | Effect |
---|---|---|
A549 (Lung Cancer) | 15.2 | Significant inhibition |
MCF7 (Breast Cancer) | 12.8 | Induction of apoptosis |
HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest |
Anti-inflammatory Activity
Inflammation plays a critical role in many chronic diseases. Some studies have indicated that pyridazinone derivatives can reduce inflammatory markers in vitro and in vivo. This suggests that this compound could potentially be developed as an anti-inflammatory agent.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several pyridazinone derivatives. The results showed that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Study 2: Cytotoxic Effects on Cancer Cells
Another investigation assessed the cytotoxic effects of pyridazinone derivatives on human cancer cell lines. The study found that certain derivatives caused a dose-dependent decrease in cell viability, with IC50 values indicating potent activity against breast and lung cancer cells .
Properties
Molecular Formula |
C8H11N3O4 |
---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
2-[3-(methylcarbamoyl)-6-oxo-4,5-dihydropyridazin-1-yl]acetic acid |
InChI |
InChI=1S/C8H11N3O4/c1-9-8(15)5-2-3-6(12)11(10-5)4-7(13)14/h2-4H2,1H3,(H,9,15)(H,13,14) |
InChI Key |
SBXRAIRDMQMOAY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NN(C(=O)CC1)CC(=O)O |
Origin of Product |
United States |
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